Isoquinoline-5-sulfonic acid hydrate
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
isoquinoline-5-sulfonic acid;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3S.H2O/c11-14(12,13)9-3-1-2-7-6-10-5-4-8(7)9;/h1-6H,(H,11,12,13);1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEJJLRNILNAKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)S(=O)(=O)O.O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Reaction Pathways for Isoquinoline 5 Sulfonic Acid and Its Derivatives
Direct Sulfonation of Isoquinoline (B145761) and its Precursors
The introduction of a sulfonic acid group onto the isoquinoline core is primarily achieved through electrophilic aromatic substitution. The position of this substitution is heavily influenced by the electronic nature of the isoquinoline ring system.
Classical Sulfonation Protocols (e.g., with Oleum)
The direct sulfonation of isoquinoline is a standard method for producing isoquinoline-5-sulfonic acid. This reaction typically involves treating isoquinoline with a strong sulfonating agent. Electrophilic substitution reactions, such as sulfonation and nitration, on isoquinoline preferentially occur at the C5 and C8 positions of the benzene (B151609) ring. youtube.com
One of the most common reagents for this purpose is oleum (B3057394) (fuming sulfuric acid), which is a solution of sulfur trioxide (SO₃) in sulfuric acid (H₂SO₄). google.comgoogle.com The reaction with oleum produces a mixture of products, principally isoquinoline-5-sulfonic acid and isoquinoline-8-sulfonic acid. youtube.comgoogle.com The conditions, such as temperature and the concentration of SO₃ in the oleum, are critical factors that can influence the reaction rate and the ratio of the resulting isomers. google.comresearchgate.net
Another powerful sulfonating agent used is chlorosulfonic acid (ClSO₃H). nih.govgoogle.com For instance, reacting 1-chloro-isoquinoline with chlorosulfonic acid at elevated temperatures can yield the corresponding sulfonylated product. google.com Similarly, treating 8-hydroxyquinoline (B1678124) with chlorosulfonic acid is a method to produce 8-hydroxyquinoline-5-sulfonyl chloride directly. nih.gov
The general procedure for sulfonation can be summarized in the following table.
| Starting Material | Reagent | Key Conditions | Primary Products | Reference |
|---|---|---|---|---|
| Isoquinoline | Oleum (H₂SO₄ + SO₃) | Continuous operation to manage heat | Isoquinoline-5-sulfonic acid, Isoquinoline-8-sulfonic acid | youtube.comgoogle.com |
| 1-Chloro-isoquinoline | Chlorosulfonic acid | Heating (e.g., 155 °C) | 1-Chloro-isoquinoline-5-sulfonic acid derivative | google.com |
| 4-Fluoroisoquinoline | Sulfur trioxide (SO₃) | Reaction followed by treatment with a halogenating agent | 4-Fluoroisoquinoline-5-sulfonyl halide | google.com |
Mechanistic Insights into Electrophilic Sulfonation at the C5 Position
The regioselectivity of electrophilic substitution on the isoquinoline ring is dictated by its electronic structure. The isoquinoline molecule consists of a pyridine (B92270) ring fused to a benzene ring. youtube.com The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates this ring towards electrophilic attack. Consequently, electrophiles preferentially attack the more electron-rich benzene ring. youtube.com
Within the benzene ring, the C5 and C8 positions are the most favorable sites for substitution. This preference can be understood by examining the stability of the resonance intermediates (arenium ions) formed during the attack. The positive charge in the intermediates formed by attack at C5 or C8 can be delocalized over both rings without placing the positive charge directly on the electronegative nitrogen atom, which would be highly destabilizing. Attack at other positions is less favored. The sulfonation of isoquinoline typically yields a mixture of the 5- and 8-isomers, with the 5-isomer often being the major product under certain conditions. youtube.com
Synthesis of Isoquinoline-5-sulfonyl Chloride and Related Intermediates
For further derivatization, isoquinoline-5-sulfonic acid is often converted into the more reactive intermediate, isoquinoline-5-sulfonyl chloride.
A common method involves treating isoquinoline-5-sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂), often in the presence of a catalyst such as N,N-dimethylformamide (DMF). google.comchemicalbook.com The mixture is typically heated to reflux to drive the reaction to completion, yielding isoquinoline-5-sulfonyl chloride hydrochloride. google.comchemicalbook.com
Alternative synthetic routes bypass the direct sulfonation of isoquinoline. One such method starts with 5-aminoisoquinoline (B16527). google.com This process involves a diazotization reaction, where 5-aminoisoquinoline is treated with sodium nitrite (B80452) and hydrochloric acid to form a diazonium salt. google.comrsc.org This intermediate is then subjected to a sulfochlorination reaction, for example, using sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction), to yield isoquinoline-5-sulfonyl chloride. google.comgoogle.com
Another approach utilizes 5-bromoisoquinoline (B27571) as the starting material. google.com This involves an alkylation reaction with thiourea (B124793) to form an S-isoquinoline isothiourea salt, which is then subjected to oxidative chlorosulfonylation to produce the desired sulfonyl chloride. google.com
The following table outlines various methods for synthesizing this key intermediate.
| Starting Material | Reagents | Intermediate | Product | Reference |
|---|---|---|---|---|
| Isoquinoline-5-sulfonic acid | Thionyl chloride, DMF | - | Isoquinoline-5-sulfonyl chloride hydrochloride | google.comchemicalbook.com |
| 5-Aminoisoquinoline | 1. Sodium nitrite, HCl 2. SO₂, CuCl | Isoquinoline-5-diazonium salt | Isoquinoline-5-sulfonyl chloride | google.com |
| 5-Bromoisoquinoline | 1. Thiourea 2. Oxidant, HCl | S-isoquinoline isothiourea salt | 5-Isoquinoline sulfonyl chloride | google.com |
Derivatization from Isoquinoline-5-sulfonic Acid
The sulfonic acid and, more commonly, the sulfonyl chloride derivative serve as versatile precursors for a range of functionalized molecules, including amides, esters, and bioconjugates.
Formation of Amides and Esters
The synthesis of isoquinoline-5-sulfonamides is a primary application of isoquinoline-5-sulfonyl chloride. researchgate.net This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine. google.comacs.org For example, reacting isoquinoline-5-sulfonyl chloride hydrochloride with ethylenediamine (B42938) in a solvent like dichloromethane (B109758) results in the formation of the corresponding sulfonamide. chemicalbook.com The reaction is often carried out in the presence of a base to neutralize the HCl generated. nih.gov This reaction is fundamental to the creation of a wide array of isoquinoline-5-sulfonamide (B1244767) derivatives. nih.govdrugbank.com
The formation of sulfonic acid esters (sulfonates) from sulfonyl chlorides is a well-established transformation in organic chemistry. researchgate.net This generally involves reacting the sulfonyl chloride with an alcohol in the presence of a base (like pyridine) to act as a nucleophilic catalyst and acid scavenger. While less specifically detailed for isoquinoline-5-sulfonyl chloride in the provided context, this standard methodology is applicable for creating isoquinoline-5-sulfonic acid esters. khanacademy.org The direct catalytic formation of amides and esters from carboxylic acids is also a widely studied field, with some principles being transferable to sulfonic acids. mdpi.com
Conjugation with Peptides and Other Biomolecules
The conjugation of heterocyclic molecules like isoquinoline to peptides and other biomolecules is a strategy used to enhance properties such as potency, selectivity, or cell permeability. nih.govresearchgate.net Isoquinoline-5-sulfonic acid and its derivatives have been utilized for this purpose. sigmaaldrich.com
For example, 5-isoquinolinesulfonic acid has been used in the synthesis of conjugates with oligoarginine peptides. sigmaaldrich.com The process typically involves activating the sulfonic acid or using the sulfonyl chloride to form a stable amide bond with an amino group on the peptide. nih.gov This can be an amine group from an amino acid side chain (like lysine) or the N-terminal amine of the peptide. mdpi.com The coupling reaction often employs standard peptide chemistry reagents to facilitate amide bond formation. nih.govmdpi.com This approach merges the structural features of the isoquinoline scaffold with the biological functionality of peptides, creating novel hybrid molecules. researchgate.net
Catalytic Approaches in Isoquinoline Synthesis
The development of catalytic methods has revolutionized the synthesis of isoquinoline and its derivatives. Transition-metal-catalyzed reactions, in particular, are effective for constructing complex molecular architectures from simpler precursors. bohrium.com Catalysts based on ruthenium, rhodium, palladium, nickel, copper, and silver have all been employed to facilitate the formation of the isoquinoline ring system through various mechanisms, including C-H activation and cyclization reactions. bohrium.comresearchgate.net These methods often provide advantages over classical syntheses like the Bischler–Napieralski or Pomeranz–Fritsch reactions, which can require harsh conditions and may result in low yields. mlsu.ac.in The exploration of nanocatalysis represents the next frontier in this field, promising greener and more efficient synthetic pathways. taylorfrancis.com
The use of nanocatalysts in organic synthesis is a rapidly growing field, prized for benefits such as high surface area, increased catalytic activity, better selectivity, and improved stability. taylorfrancis.com These properties make nanocatalysts particularly well-suited for multicomponent reactions (MCRs), which allow for the construction of complex molecules like quinolines and isoquinolines in a single step with high atom economy and minimal waste. taylorfrancis.com
A variety of nanocatalysts have been developed for the green and efficient synthesis of these heterocyclic scaffolds. For instance, potassium fluoride-impregnated clinoptilolite (KF/CP) nanoparticles have been successfully used as a heterogeneous base catalyst. nih.gov In one application, these spherical nanoparticles, with a particle size of 41 nm, facilitated a multicomponent reaction to produce pyrrolo-isoquinoline derivatives in an aqueous medium at 80°C. taylorfrancis.comnih.gov
Other notable examples focus on the synthesis of quinoline (B57606) derivatives, which shares structural similarities with isoquinolines. These protocols highlight the versatility of nanocatalysis. Researchers have utilized nickel nanocatalysts derived from Aegle Marmelos Correa leaf extract for the solvent-free synthesis of polysubstituted quinolines via Friedlander annulation. nih.gov Similarly, zinc oxide nanoparticles (ZnO NPs) have been employed in multicomponent reactions in water to produce quinoline derivatives in excellent yields. nih.gov
The table below summarizes several nanocatalyzed protocols for the synthesis of quinoline derivatives, demonstrating the range of catalysts and conditions being explored.
Interactive Data Table: Nanocatalyzed Synthesis of Quinoline Derivatives
| Catalyst | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| Fe3O4-NH2 Nanoparticles | α-methylene ketones, 2-aminoaryl ketones | 0.07 mg catalyst, Ethanol, 60°C, 2h | 68–96% | nih.gov |
| IRMOF-3/PSTA/Cu | Aniline derivatives, benzaldehyde, phenylacetylene | 10 mg catalyst, CH3CN, 80°C | 85–96% | nih.gov |
| ZnO NPs | Substituted anilines, aromatic aldehydes, malononitrile | Water | Excellent | nih.gov |
Advanced Spectroscopic and Structural Characterization of Isoquinoline 5 Sulfonic Acid and Its Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including isoquinoline-5-sulfonic acid and its derivatives. youtube.com It provides information on the connectivity and chemical environment of atoms.
¹H and ¹³C NMR Spectral Analysis for Structural Elucidation
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the structural elucidation of isoquinoline (B145761) derivatives. ethernet.edu.et In the ¹H NMR spectrum of isoquinoline, the protons on the heterocyclic and benzene (B151609) rings exhibit distinct chemical shifts, and their coupling patterns provide information about their relative positions. youtube.com For isoquinoline-5-sulfonic acid, the introduction of the sulfonic acid group at the C-5 position significantly influences the chemical shifts of the neighboring protons due to its electron-withdrawing nature.
Similarly, ¹³C NMR spectroscopy provides valuable information about the carbon framework of the molecule. chemicalbook.comorganicchemistrydata.org The chemical shifts of the carbon atoms in the isoquinoline ring system are well-documented, and the presence of the sulfonic acid group at C-5 causes a downfield shift for C-5 and influences the shifts of adjacent carbons. chemicalbook.com The complete assignment of ¹H and ¹³C NMR signals is crucial for confirming the structure of isoquinoline-5-sulfonic acid and its derivatives. rsc.org
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Isoquinoline-5-sulfonic Acid
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 8.5 - 9.0 | 150 - 155 |
| C3 | 7.5 - 8.0 | 140 - 145 |
| C4 | 8.0 - 8.5 | 120 - 125 |
| C5 | - | 135 - 140 |
| C6 | 8.0 - 8.5 | 125 - 130 |
| C7 | 7.5 - 8.0 | 125 - 130 |
| C8 | 8.5 - 9.0 | 130 - 135 |
| C4a | - | 130 - 135 |
| C8a | - | 125 - 130 |
Note: The predicted chemical shift ranges are approximate and can be influenced by solvent and other experimental conditions.
Multinuclear NMR Studies (e.g., ²⁷Al NMR in Complexes)
Multinuclear NMR extends beyond ¹H and ¹³C to other NMR-active nuclei, providing direct information about the coordination environment of metal ions in complexes. fiveable.me For instance, in the study of aluminum(III) complexes with ligands like 8-hydroxyquinoline-5-sulfonate, a close structural analog, ²⁷Al NMR spectroscopy is instrumental. nih.gov The chemical shift and line width of the ²⁷Al NMR signal can reveal the coordination number and symmetry of the aluminum center. nih.gov Studies on Al(III) complexes with 8-hydroxyquinoline-5-sulfonate have shown the formation of mononuclear species with octahedral geometry. nih.gov This technique is invaluable for characterizing the structure of metal complexes involving isoquinoline-5-sulfonic acid in solution. fiveable.me
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation. mdpi.com In isoquinoline-5-sulfonic acid, characteristic vibrational bands for the sulfonic acid group (-SO₃H) are observed. These typically include strong and broad absorption bands corresponding to the S=O stretching vibrations, usually found in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹. researchgate.net Additionally, the O-H stretching vibration of the sulfonic acid group contributes to a broad absorption in the high-frequency region of the spectrum. The characteristic vibrations of the isoquinoline ring system, such as C-H stretching, C=C and C=N stretching, and ring deformation modes, are also present. mdpi.comchemicalbook.com The FT-IR spectrum of isoquinoline-5-sulfonic acid hydrate (B1144303) would also show a broad band around 3400 cm⁻¹ due to the O-H stretching of water molecules. nist.gov
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems like isoquinoline. semanticscholar.org The UV-Vis spectrum of isoquinoline and its derivatives typically displays multiple absorption bands corresponding to π→π* transitions within the aromatic system. researchgate.net For isoquinoline-5-sulfonic acid, the introduction of the sulfonate group can cause a shift in the absorption maxima (a chromophoric shift) compared to the parent isoquinoline molecule. The pH of the solution can also significantly affect the UV-Vis spectrum by altering the protonation state of the nitrogen atom in the isoquinoline ring and the sulfonic acid group. researchgate.net This technique is also widely used to study the formation and stoichiometry of metal complexes with isoquinoline-5-sulfonic acid, as complexation often leads to significant changes in the electronic absorption spectrum. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to study species with unpaired electrons, such as transition metal complexes. illinois.edunationalmaglab.org When isoquinoline-5-sulfonic acid forms complexes with paramagnetic metal ions like copper(II) or iron(III), EPR spectroscopy can provide detailed information about the coordination environment of the metal ion. mdpi.comnih.gov The g-values and hyperfine coupling constants obtained from the EPR spectrum are sensitive to the geometry of the complex, the nature of the coordinating atoms, and the electronic structure of the metal center. illinois.edu For example, in copper(II) complexes, the EPR parameters can distinguish between different coordination geometries, such as square planar or distorted octahedral. mdpi.com
Mass Spectrometry (MS) Applications (e.g., ESI-MS, MALDI-TOF)
Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. nist.govnih.gov Electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are two common ionization techniques used for the analysis of organic molecules like isoquinoline-5-sulfonic acid and its derivatives. nih.govresearchgate.net
ESI-MS is particularly useful for analyzing polar compounds and can be used to study non-covalent complexes in the gas phase. nih.gov For isoquinoline-5-sulfonic acid, ESI-MS can confirm the molecular weight and provide fragmentation patterns that aid in structural elucidation. uni.lu
MALDI-TOF MS is often used for the analysis of larger molecules and can be applied to the study of peptides and proteins modified with sulfonic acid-containing reagents. nih.govdtic.mil While less common for small molecules like isoquinoline-5-sulfonic acid itself, it can be a valuable tool for characterizing its conjugates or larger complexes. researchgate.net High-resolution mass spectrometry (HRMS) coupled with these ionization techniques can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the molecule and its fragments. nih.gov
Theoretical and Computational Investigations of Isoquinoline 5 Sulfonic Acid
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic structure and properties of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for studying complex systems. DFT calculations are instrumental in optimizing molecular geometries, predicting spectroscopic signatures, and analyzing chemical reactivity. researchgate.netnih.gov
The initial step in a DFT study involves the optimization of the molecule's geometry to find its most stable, lowest-energy conformation. Following optimization, the electronic properties can be analyzed in detail. Key among these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. researchgate.net For instance, in a study of related isoquinoline (B145761) adducts, the HOMO was found to be localized on a 1,1′-binaphthyl-2,2′-diol (BINOL) unit, while the LUMO was positioned on the isoquinoline moiety, indicating the direction of charge transfer. rsc.org The energies and gap are crucial for predicting how the molecule will interact with other chemical species.
Table 1: Frontier Molecular Orbital (FMO) Concepts
| Orbital | Description | Implication |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the electron-donating ability of the molecule. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO | A larger gap implies higher chemical stability and lower reactivity. |
DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). By calculating the second derivatives of the energy with respect to atomic displacements, one can obtain the vibrational frequencies and their corresponding intensities. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups.
In a detailed study on the closely related compound 8-hydroxyquinoline-5-sulfonic acid, DFT calculations were used to compute the FT-IR and FT-Raman spectra. dntb.gov.ua The theoretical vibrational frequencies showed excellent agreement with the experimental values after applying a standard scaling factor, validating the accuracy of the computational model. dntb.gov.ua This correlation allows for a definitive assignment of complex spectral bands, such as the stretching and bending modes of the O-H, N-H, S=O, and C-S groups, providing a complete vibrational characterization of the molecule. dntb.gov.ua
Table 2: Example Correlation of Theoretical vs. Experimental Vibrational Frequencies for 8-Hydroxyquinoline-5-sulfonic Acid (cm⁻¹)
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency |
|---|---|---|
| O-H Stretch | 3450 | 3452 |
| N-H Stretch | 3080 | 3081 |
| S=O Asymmetric Stretch | 1245 | 1247 |
| S=O Symmetric Stretch | 1170 | 1172 |
| C-S Stretch | 680 | 681 |
Data derived from a study on 8-hydroxyquinoline-5-sulfonic acid, illustrating the typical accuracy of DFT predictions. dntb.gov.ua
DFT provides various descriptors for analyzing chemical reactivity. The Molecular Electrostatic Potential (MEP) map is a valuable tool that illustrates the charge distribution on the molecule's surface. It identifies electron-rich regions (electrophilic attack sites) and electron-deficient regions (nucleophilic attack sites). For 8-hydroxyquinoline-5-sulfonic acid, MEP analysis revealed that the negative potential is concentrated around the oxygen atoms of the sulfonate group, indicating these as likely sites for electrophilic interaction. dntb.gov.ua
Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of a molecule over time, including its interactions with its environment (e.g., solvent molecules). physchemres.orgdoi.org For 8-hydroxyquinoline-5-sulfonic acid, MD simulations were used to investigate its stability and interactions in a water box. dntb.gov.ua The simulations provided insights into the formation of hydrogen bonds between the sulfonic acid group and water molecules, yielding the radial distribution function which quantifies the probability of finding a solvent molecule at a certain distance from a solute atom. dntb.gov.ua This analysis is crucial for understanding the solvation process and the molecule's behavior in solution. dntb.gov.ua
Determination of Acid Dissociation Constants (pKa) via Computational Protocols
The acid dissociation constant (pKa) is a fundamental property that governs a molecule's charge state in solution at a given pH. mdpi.com Computational methods, particularly those combining DFT with solvation models, can predict pKa values with high accuracy. researchgate.netresearchgate.net The "direct method" is a common approach where the Gibbs free energy change of the dissociation reaction in solution is calculated directly. nih.govbogazici.edu.tr
A computational study on 8-hydroxyquinoline-5-sulfonic acid successfully determined its three pKa values using a DFT-based protocol. researchgate.net The calculations involved optimizing the structures of the different protonation states of the molecule and calculating their free energies in solution using a Polarizable Continuum Model (PCM). researchgate.net The results were in good agreement with experimental data and helped to confirm that the first pKa is negative, corresponding to the strong acidity of the sulfonic acid group. researchgate.net
Table 3: Computed pKa Values for 8-Hydroxyquinoline-5-sulfonic Acid
| Dissociation Step | Protonated Group | Computed pKa |
|---|---|---|
| pKa1 | Sulfonic Acid (-SO₃H) | < 0 |
| pKa2 | Pyridinium Nitrogen (>NH⁺) | ~4.9 |
| pKa3 | Hydroxyl Group (-OH) | ~8.4 |
Data derived from a theoretical study on 8-hydroxyquinoline-5-sulfonic acid. researchgate.net
Non-Covalent Interaction (NCI) and Quantum Theory of Atoms in Molecules (QTAIM) Analyses
To fully understand the bonding within and between molecules, analyses of non-covalent interactions are essential. The Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis are two prominent methods for this purpose. up.ac.zaresearchgate.net
QTAIM partitions the electron density of a molecule into distinct atomic basins. amercrystalassn.org The connections between these basins are analyzed via bond paths and bond critical points (BCPs), which can reveal and characterize all types of chemical interactions, from strong covalent bonds to weak van der Waals forces. amercrystalassn.orgresearchgate.net
NCI analysis is a complementary method that visualizes weak, non-covalent interactions in real space. up.ac.za It is based on the electron density and its reduced density gradient. The resulting plots show surfaces corresponding to different types of interactions (e.g., hydrogen bonds, steric clashes), which are color-coded to indicate their strength. researchgate.net For a molecule like isoquinoline-5-sulfonic acid hydrate (B1144303), these methods would be invaluable for analyzing the hydrogen bonding network involving the sulfonic acid group, the isoquinoline nitrogen, and the water of hydration, providing a detailed picture of the forces that stabilize its crystal structure.
Solvent Effect Studies using Continuum Solvation Models (e.g., IEFPCM)
The properties and reactivity of a molecule can be significantly influenced by the solvent. researchgate.net Continuum solvation models are an efficient way to incorporate solvent effects into quantum mechanical calculations. researchgate.net The Integral Equation Formalism variant of the Polarizable Continuum Model (IEFPCM) is a widely used and robust method. gaussian.com
In the IEFPCM method, the solute molecule is placed within a cavity in a continuous medium that has the dielectric properties of the solvent. gaussian.com The solute's charge distribution polarizes the solvent continuum, which in turn creates a reaction field that interacts with the solute, altering its energy and properties. This approach is essential for accurately calculating properties in solution, such as pKa values and UV-Vis spectra. researchgate.neteurjchem.com For instance, the accurate prediction of the pKa of the related 8-hydroxyquinoline-5-sulfonic acid was achieved by treating the bulk solvent effects with a polarizable continuum model. researchgate.net
Investigation of Non-Linear Optical (NLO) Properties
A comprehensive search of scientific databases and computational chemistry repositories reveals a lack of published research focused specifically on the non-linear optical properties of isoquinoline-5-sulfonic acid hydrate. Computational studies, which are crucial for predicting and understanding the NLO behavior of molecules, have been performed on various other isoquinoline derivatives. These studies often employ methods like Density Functional Theory (DFT) to calculate key parameters such as polarizability and hyperpolarizability, which are indicators of a material's NLO potential.
Future computational and experimental work would be necessary to elucidate the NLO characteristics of this compound. Such research would involve:
Quantum Chemical Calculations: Utilizing DFT and other computational methods to model the molecule and calculate its first and second hyperpolarizabilities.
Experimental Verification: Synthesizing and purifying the compound to experimentally measure its NLO response using techniques like the Z-scan method.
Until such studies are conducted, any discussion on the NLO properties of this compound would be purely speculative.
Coordination Chemistry and Metal Ion Complexation of Isoquinoline 5 Sulfonic Acid
Complexation with Transition Metals (e.g., Cu2+, Fe3+, Al3+, V)
Detailed studies explicitly characterizing the direct complexation of isoquinoline-5-sulfonic acid hydrate (B1144303) with transition metals such as copper (Cu²⁺), iron (Fe³⁺), aluminum (Al³⁺), and vanadium (V) are sparse in publicly available scientific literature. Much of the existing research on sulfonate-containing quinoline (B57606) ligands focuses on the isomeric compound, 8-hydroxyquinoline-5-sulfonic acid (8-HQS). The presence of the hydroxyl group in the 8-position of 8-HQS provides a strong, well-established bidentate chelation site (N, O-coordination) that dominates its interaction with metal ions. nih.govacs.orgmdpi.com
In contrast, isoquinoline-5-sulfonic acid lacks this hydroxyl group. Its potential coordination sites are the lone pair of electrons on the isoquinoline (B145761) nitrogen atom and the oxygen atoms of the sulfonate group (-SO₃H). The sulfonate group is generally considered a weak coordinating ligand but can participate in metal binding, often in a monodentate or bridging fashion. nih.gov
Research on related isoquinoline derivatives provides some context. For instance, copper(II) complexes have been synthesized with 1-(isoquinolin-3-yl)heteroalkyl-2-ones, where coordination occurs through the isoquinoline nitrogen and another donor atom from the substituent group. nih.gov Similarly, oxorhenium(V) complexes with isoquinoline-1-carboxylic acid have been characterized, demonstrating the isoquinoline nitrogen's ability to participate in chelation when a suitable secondary binding site is present. rsc.org However, without a proximate and strong secondary binding site like a carboxyl or hydroxyl group on the isoquinoline-5-sulfonic acid molecule itself, the formation of stable chelate complexes with transition metals may be less favorable.
Studies on vanadium complexes have also predominantly utilized ligands other than isoquinoline-5-sulfonic acid, such as various 8-hydroxyquinoline (B1678124) derivatives or catecholates, to form stable coordination compounds. rsc.orgnih.govnih.govresearchgate.net
Chelating Ability and Ligand-Metal Interactions
Chelation is the formation of two or more separate coordinate bonds between a polydentate (multiple bonded) ligand and a single central metal atom. For isoquinoline-5-sulfonic acid, the potential for chelation depends on whether both the ring nitrogen and the sulfonate group can bind to the same metal center. The spatial arrangement of the nitrogen atom at position 2 and the sulfonate group at position 5 makes intramolecular chelation, forming a stable five- or six-membered ring, structurally unlikely.
Therefore, isoquinoline-5-sulfonic acid is more likely to act as a monodentate ligand, coordinating to a metal ion primarily through its nitrogen atom, or as a bridging ligand, where the nitrogen and sulfonate group coordinate to different metal centers, potentially forming coordination polymers. nih.gov The interaction would be a form of metal-ligand interaction, which involves forces between a metal center and its coordinating ligands. The strength and nature of these interactions are influenced by factors like the charge and size of the metal ion and the ligand.
The chelating properties of the structurally similar 8-hydroxyquinoline-5-sulfonic acid are well-documented, where the nitrogen atom and the deprotonated hydroxyl group form a stable five-membered ring upon complexation with a metal ion. nih.govnih.gov This strong chelating ability is a key feature that is absent in isoquinoline-5-sulfonic acid.
Influence of Metal Ion Complexation on Electronic and Spectroscopic Properties
The complexation of a ligand with a metal ion invariably alters the electronic and spectroscopic properties of both the ligand and the metal. Upon coordination, changes in the UV-visible absorption and fluorescence spectra of the ligand are typically observed.
For the related 8-hydroxyquinoline-5-sulfonic acid (8-HQS), binding to metal ions like Al³⁺ or Cd²⁺ leads to a marked increase in fluorescence intensity compared to the weakly fluorescent free ligand. nih.govnih.gov This "turn-on" fluorescence is a result of chelation-enhanced fluorescence (CHEF), where the rigid complex structure reduces non-radiative decay pathways. The fluorescence properties of metal-HQS chelates have been extensively studied and applied in analytical chemistry. chemimpex.comnih.gov For example, cadmium forms a highly fluorescent complex with 8-HQS in aqueous solutions. chemimpex.com The formation of Al(qS)₃, where qS is 8-hydroxyquinoline-5-sulfonic acid, results in a material with improved environmental and thermal stability compared to the parent tris(8-hydroxyquinoline)aluminum (Alq₃), which is significant for applications in organic light-emitting diodes (OLEDs). researchgate.net
While isoquinoline-containing compounds are known for their fluorescent properties, specific data detailing the changes in the absorption or emission spectra of isoquinoline-5-sulfonic acid upon complexation with metals like Cu²⁺, Fe³⁺, or Al³⁺ are not readily found in the reviewed literature. nih.gov Any such changes would be dependent on the nature of the metal-ligand bond formed.
Structural Characterization of Coordination Compounds
As with other aspects of its coordination chemistry, there is a notable absence of published crystal structures for coordination compounds formed directly with isoquinoline-5-sulfonic acid as the primary ligand. Structural characterization has been performed on numerous complexes of the related 8-hydroxyquinoline-5-sulfonic acid, revealing various coordination geometries. For example, its 1:3 complex with Al(III) adopts an approximately octahedral geometry with a non-symmetrical (mer-isomer) arrangement of the three ligands. nih.gov
Structural data for other isoquinoline derivatives, such as oxorhenium(V) complexes of isoquinoline-1-carboxylic acid, show detailed coordination environments, including cis-(N,N) isomers where ligands occupy specific axial and equatorial positions. rsc.org However, these structures are dictated by the presence of the carboxylate chelating group, which is absent in isoquinoline-5-sulfonic acid. The structural characterization of a different isoquinoline derivative, methyl O-[(11R, 11aS)-4-oxo-1, 3, 4, 6, 11, 11a-hexahydro-2H-pyrido[1, 2-b]isoquinolin-11-yl]carbonodithioate, has been reported, but this compound does not feature metal coordination. nih.gov
Without experimental data from techniques like X-ray crystallography or detailed spectroscopic analysis (e.g., NMR, IR) for the metal complexes of isoquinoline-5-sulfonic acid, any proposed structures remain speculative.
Applications in Advanced Materials Science and Engineering
Incorporation into Polymeric Materials and Coatings via Sulfonation
The introduction of the sulfonic acid group (-SO₃H) from isoquinoline-5-sulfonic acid into polymer backbones is a critical method for developing advanced polymeric materials and functional coatings. patsnap.com The sulfonation process imparts desirable characteristics to otherwise inert polymers. The presence of the highly polar sulfonic acid group can significantly alter the polymer's interaction with its environment and other materials. patsnap.com For instance, sulfonation is used to improve the adhesion of polymeric materials to metal surfaces, a crucial aspect in the development of protective coatings and advanced composites.
The process leverages the chemical reactivity of the isoquinoline (B145761) ring system and the properties of the sulfonic acid group. This functionalization can lead to the creation of polymers with tailored surface properties, making them suitable for use as membranes or specialized coatings where controlled hydrophilicity and charge density are required.
Development of Electrospun Fibrous Materials
While direct electrospinning of isoquinoline-5-sulfonic acid hydrate (B1144303) is not a common practice, the principles derived from the electrospinning of other sulfonated polymers provide a clear framework for its potential application. Sulfonated polymers are frequently used to create nanofibrous materials with high surface area and porosity, which are valuable in filtration, catalysis, and biomedical applications.
Electrospinning sulfonated polymers, such as sulfonated polystyrene (SPS) or sulfonated polyether ether ketone (sPEEK), presents unique challenges. researchgate.netnih.gov The high charge density of these ionomers can make them difficult to spin, often requiring the use of a carrier polymer like poly(ethylene oxide) (PEO) to improve spinnability. acs.org The fabrication process must be carefully optimized by controlling solution variables (e.g., polymer concentration, solvent) and process parameters (e.g., voltage, flow rate, humidity) to produce continuous, bead-free nanofibers. researchgate.net
The resulting morphology of these electrospun mats is typically characterized using Scanning Electron Microscopy (SEM). researchgate.netmdpi.com Studies on materials like sulfonated polystyrene have shown that it is possible to produce bead-free nanofibers with average diameters in the nanometer range (e.g., ~260 nm). researchgate.net However, process conditions like humidity can significantly impact morphology, with higher humidity levels potentially causing nanofibers to form thicker yarns or bundles. researchgate.net
| Parameter | Typical Value/Condition | Effect on Fiber Morphology | Source |
| Polymer Concentration | 25-27 wt% | Below this, beads or beaded fibers form. | nih.gov |
| Applied Voltage | 16.5 kV | Affects fiber stretching and diameter. | researchgate.net |
| Flow Rate | 0.3 mL/h | Influences bead formation and fiber uniformity. | researchgate.net |
| Relative Humidity | Low levels preferred | High humidity can lead to yarn/bundle formation. | researchgate.net |
| Carrier Polymer | PEO, PAN | Improves spinnability of highly sulfonated polymers. | nih.govacs.org |
This table presents typical parameters for electrospinning sulfonated polymers, which would be analogous for systems incorporating isoquinoline-5-sulfonic acid.
In composite materials, the sulfonic acid group plays a crucial role in mediating interfacial interactions. These interactions are primarily electrostatic and involve hydrogen bonding. researchgate.net For example, in composites containing sulfonated polymers and other components like clays (B1170129) or secondary polymers, the -SO₃H group can form strong hydrogen bonds, enhancing the adhesion between the different phases. researchgate.netmonash.edu
Molecular dynamics (MD) simulations on functionalized polysulfone membranes, including those with -SO₃H groups, have shown that the adsorption and orientation of molecules at the interface are governed by a combination of van der Waals forces and electrostatic interactions. mdpi.com The presence of a negatively charged sulfonate group can create electrostatic repulsion for certain molecules while attracting positively charged species, thereby controlling the interfacial properties of the composite material. mdpi.com This control is vital for applications such as ion-exchange membranes and biocompatible materials.
Role as Ligands in Metal-Organic Frameworks (MOFs) Synthesis
Isoquinoline-5-sulfonic acid serves as an organic ligand in the synthesis of coordination polymers and Metal-Organic Frameworks (MOFs). patsnap.com In this role, the sulfonate group (-SO₃⁻) and the nitrogen atom of the isoquinoline ring can coordinate with metal ions to form extended network structures. nih.gov
Research has demonstrated the synthesis of a Co(II) coordination complex, [Co(IS)₂(H₂O)₄], where "IS" represents the isoquinoline-5-sulfonate ligand. nih.gov In this structure, the central cobalt ion is six-coordinated with two sulfonate ligands and four water molecules, resulting in an octahedral geometry. nih.gov Generally, sulfonic acids are considered weaker coordinating ligands compared to carboxylates, which can result in MOFs with greater crystal packing flexibility. nih.govrsc.org The uncoordinated sulfonic acid groups within the pores of some MOFs can act as proton carriers, making these materials promising for applications in proton conduction. globethesis.comrsc.org
Enhancement of Material Properties (e.g., Solubility, Thermal Stability, Electrical Conductivity)
The incorporation of isoquinoline-5-sulfonic acid into materials is a key strategy for enhancing specific properties.
Solubility: The sulfonic acid group is strongly hydrophilic, and its introduction into a polymer backbone significantly increases water solubility. nih.gov This property is essential for processing, such as creating aqueous solutions for casting films or for the electrospinning of water-soluble polymers. nih.gov
| Material | Degradation Stage | Temperature (°C) | Observation | Source |
| Sulfonated SIBS | Desulfonation | ~290 °C | Cleavage of the carbon-sulfur bond. | dtic.mil |
| Sulfonated PPQ | Side-chain degradation | ~325 °C | Loss of sulfonic acid groups from side chains. | researchgate.net |
| Sulfonated Polystyrene | Main degradation | >150 °C | Decreased from >350 °C in unsulfonated form. | researchgate.net |
| Cation-substituted SIBS | Ionic cluster degradation | >500 °C | Suggests improved thermal stability via cross-linking. | dtic.mil |
This table summarizes TGA findings for various sulfonated polymers, illustrating the general effects of sulfonation on thermal stability.
Electrical Conductivity: The presence of mobile protons in the sulfonic acid groups makes sulfonated polymers proton conductors. This property is critical for their use as proton exchange membranes (PEMs) in fuel cells. The proton conductivity is highly dependent on the degree of sulfonation, water content (humidity), and temperature. nih.govmdpi.com For example, sulfonated poly(arylene ether sulfone) copolymers have demonstrated proton conductivities around 10 mS/cm at 80 °C and 50-60% relative humidity. mdpi.com Other systems, like PEDOT:PSS, which contains polystyrene sulfonic acid, can achieve conductivities in the range of 10–1000 S/cm. mdpi.com The introduction of sulfonic acid groups via molecules like isoquinoline-5-sulfonic acid is therefore a viable strategy for developing conductive polymers. patsnap.com
Analytical Chemistry Applications and Methodologies
Use as a Reagent in Spectrophotometric Analysis
Currently, there is a lack of specific, documented research detailing the use of isoquinoline-5-sulfonic acid hydrate (B1144303) as a primary chromogenic or complexing reagent for the spectrophotometric analysis of metal ions or other compounds. While related compounds, such as 8-hydroxyquinoline-5-sulfonic acid and its derivatives, are well-established reagents for the spectrophotometric determination of various metal ions, including zinc and iron, similar applications for isoquinoline-5-sulfonic acid hydrate have not been reported. researchgate.netscielo.br The structural difference, primarily the position of the sulfonic acid group and the absence of a hydroxyl group on the quinoline (B57606) ring, significantly alters the compound's chelating and chromophoric properties.
Adsorption Studies for Metal Ions and Pollutants
No specific research has been published on the use of this compound for the adsorption of metal ions and pollutants. While sulfonic acid-functionalized materials are generally studied for their adsorption capabilities, the application of this specific compound for such purposes is not documented.
Dual-Function Materials for Cation and Anion Adsorption
There is no information available on the development or study of dual-function materials derived from this compound for the simultaneous or sequential adsorption of cations and anions.
Biochemical and Molecular Interaction Studies of Isoquinoline 5 Sulfonic Acid
Investigations into Enzyme Kinetics and Activity (e.g., Sulfotransferases)
Isoquinoline-5-sulfonic acid serves as a crucial starting material or intermediate in the synthesis of various pharmacologically active compounds, particularly enzyme inhibitors. nih.govnih.govwhiterose.ac.ukuniversiteitleiden.nl Its chemical structure is frequently modified to create potent inhibitors for targets such as protein kinases. universiteitleiden.nld-nb.info
Sulfotransferases (SULTs) are a family of phase II metabolizing enzymes that play a critical role in the detoxification and regulation of numerous compounds by catalyzing the transfer of a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS). medrxiv.orgdrugbank.com The products are generally more water-soluble and readily excreted. While the metabolism of some compounds containing an amino group can involve N-sulfonation leading to the formation of active nitrenium ions that can interact with DNA, specific kinetic studies detailing the interaction between isoquinoline-5-sulfonic acid and sulfotransferases are not extensively documented in the available literature. nih.gov However, derivatives of isoquinoline-5-sulfonic acid have been developed as inhibitors for other enzyme classes, such as dynamin I, where they act as GTP competitive inhibitors. nih.gov
Protein Interactions and Binding Mechanisms
The interaction of small molecules with proteins is fundamental to their distribution and efficacy. The isoquinoline-5-sulfonamide (B1244767) core is a key component in many molecules designed to bind protein targets.
Interaction with Serum Albumins (e.g., HSA, BSA)
The binding of drugs to serum albumins like Human Serum Albumin (HSA) is critical for their pharmacokinetics, influencing their distribution and effective concentration at target sites. nih.govacs.org Research has been conducted on derivatives of isoquinoline-5-sulfonic acid to characterize these interactions.
A study on a hybrid molecule incorporating the isoquinoline-5-sulfonamide structure, compound 1d , demonstrated its binding to HSA. nih.govacs.org The addition of this compound to an HSA solution resulted in a quenching of the protein's intrinsic fluorescence, which indicates a direct binding interaction. Using the Stern-Volmer equation to analyze the fluorescence quenching, a significant binding affinity was determined. nih.gov
Interactive Data Table: Binding Constants for Isoquinoline-5-sulfonamide Derivative with HSA
| Compound | Target Protein | Method | Binding Constant (K_SV) | Association Constant (K_a) | Reference |
|---|---|---|---|---|---|
| Compound 1d | HSA | Fluorescence Quenching | 1.68 × 10⁵ L·mol⁻¹ | 7.94 × 10⁵ L·mol⁻¹ | nih.gov |
Note: Compound 1d is a complex derivative, not isoquinoline-5-sulfonic acid itself.
Specific studies detailing the interaction of unmodified isoquinoline-5-sulfonic acid with Bovine Serum Albumin (BSA) were not found in the reviewed literature.
Binding to Hemoglobin and Lysozyme
While the isoquinoline (B145761) scaffold is present in many natural alkaloids known to interact with proteins like hemoglobin and lysozyme, specific studies on the binding of isoquinoline-5-sulfonic acid hydrate (B1144303) to these particular proteins are not detailed in the available search results.
Analysis of Binding Sites and Thermodynamics of Interaction
The thermodynamics of binding provides insight into the forces driving the interaction. For a series of isoquinoline-5-sulfonamide inhibitors binding to protein kinase A (PKA), isothermal titration calorimetry (ITC) was used to determine the thermodynamic parameters. These studies revealed that the binding of these ligands to the kinase active site is primarily enthalpy-driven, with an unfavorable entropy component. d-nb.info
Molecular docking and crystallography studies of these kinase inhibitors show that the isoquinoline moiety consistently binds in the hinge region of the kinase, forming a crucial hydrogen bond. d-nb.info For the HSA interaction with the derivative compound 1d , molecular modeling was used to predict interactions with its primary target, ROCK2, showing hydrogen bonds and hydrophobic interactions as key stabilizing forces. nih.govacs.org However, detailed thermodynamic data and specific binding site analysis for isoquinoline-5-sulfonic acid with serum albumins or hemoglobin are not available in the provided literature.
Interactive Data Table: Thermodynamic Parameters for Isoquinoline-5-sulfonamide Derivatives with PKA
| Ligand | Target Protein | ΔG (kcal·mol⁻¹) | ΔH (kcal·mol⁻¹) | -TΔS (kcal·mol⁻¹) | Reference |
|---|---|---|---|---|---|
| Ligand 01 | PKA | -9.0 | -11.6 | 2.6 | d-nb.info |
| Ligand 02 | PKA | -8.9 | -11.9 | 3.0 | d-nb.info |
| Fasudil | PKA | -8.0 | -8.9 | 0.9 | d-nb.info |
| Ligand 04 | PKA | -8.9 | -11.2 | 2.3 | d-nb.info |
| Ligand 05 | PKA | -9.6 | -10.0 | 0.4 | d-nb.info |
Note: These are complex derivatives binding to a protein kinase, not the proteins specified in the section header.
Conformational Changes Induced by Ligand Binding
Nucleic Acid Binding Studies
While direct studies on the interaction between isoquinoline-5-sulfonic acid and nucleic acids are sparse, significant research on the closely related compound 8-hydroxyquinoline-5-sulfonic acid (and its metal complexes) provides valuable insights. These studies suggest that the quinoline (B57606) structure paired with a sulfonic acid group has the potential to interact with DNA.
Research on water-soluble copper(II), cobalt(II), and zinc(II) complexes derived from 8-hydroxyquinoline-5-sulfonic acid has demonstrated their ability to bind to herring sperm DNA. researchgate.net UV-visible spectroscopy showed changes indicative of binding, and the copper and zinc complexes exhibited binding constants on the order of 10⁴ M⁻¹. researchgate.net The interaction mode for a related ytterbium complex was identified as mainly intercalative, where the molecule inserts itself between the base pairs of the DNA double helix. nih.gov Furthermore, some of these metal complexes have been shown to be efficient at cleaving plasmid DNA. researchgate.net
Interactive Data Table: DNA Binding Constants for 8-Hydroxyquinoline-5-sulfonic Acid Metal Complexes
| Complex | Target | Method | Binding Constant (K_b) | Key Finding | Reference |
|---|---|---|---|---|---|
| [Cu₂L₂Cl₂] | Herring Sperm DNA | UV-Vis Spectroscopy | 2.1 × 10⁴ M⁻¹ | Induces B to A transition | researchgate.net |
| [CoL₂(im)₂] | Herring Sperm DNA | UV-Vis Spectroscopy | 4.1 × 10³ M⁻¹ | Lower binding affinity | researchgate.net |
| [ZnLClH₂O] | Herring Sperm DNA | UV-Vis Spectroscopy | 1.0 × 10⁴ M⁻¹ | Binds to DNA | researchgate.net |
Note: L = 8-hydroxyquinoline-5-sulfonic acid; im = N-methylimidazole. These are complexes of a related compound, not isoquinoline-5-sulfonic acid itself.
General Biochemical Research Tool Applications
Isoquinoline-5-sulfonic acid and its derivatives have emerged as versatile tools in biochemical research, primarily due to their ability to interact with and modulate the function of key enzymes, particularly protein kinases. chemimpex.com Their unique chemical structure allows for diverse applications, from studying complex biochemical pathways to serving as scaffolds for inhibitor design. chemimpex.com
Enzyme Inhibition and Mechanistic Studies
A significant application of isoquinoline-5-sulfonic acid derivatives in biochemical research is as enzyme inhibitors, which allows for the elucidation of cellular signaling pathways. These compounds have been instrumental in studying a variety of protein kinases and other enzymes.
Protein Kinase Inhibition:
The isoquinoline sulfonamide scaffold is a well-established pharmacophore for targeting the ATP-binding site of protein kinases. biosynth.com This has led to the development of numerous research probes to study kinase function.
Protein Kinase A (PKA) and Protein Kinase C (PKC): Derivatives such as H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine) and H-8 (N-(2-[methylamino]ethyl)-5-isoquinoline-sulfonamide) were among the early-developed kinase inhibitors used extensively in research. H-7 is known to inhibit both cAMP-dependent protein kinase (PKA) and protein kinase C (PKC). nih.gov H-8 acts as an inhibitor of both cAMP- and cGMP-dependent protein kinases. nih.gov Isoquinoline-5-sulfonamide itself is also a known inhibitor of PKC. biosynth.com These inhibitors have been used to probe the roles of these kinases in processes like tumor progression. nih.gov
Protein Kinase B (Akt): Structure-based design has led to the creation of potent isoquinoline-5-sulfonamide inhibitors of Protein Kinase B (PKB/Akt), a crucial node in cell survival signaling pathways. nih.govgoogle.com These inhibitors have been used in cellular assays to demonstrate the inhibition of PKB kinase activity, for instance, by observing the reduced phosphorylation of downstream targets like GSK3β. nih.gov
Rho-associated protein kinase (ROCK): More recent research has focused on designing novel isoquinoline N-sulphonylhydrazones as inhibitors of ROCK. nih.govresearchgate.net For example, the N-methylated derivative LASSBio-2065 has shown significant inhibitory activity against both ROCK1 and ROCK2 isoforms. nih.govresearchgate.net
The table below summarizes the inhibitory activities of key isoquinoline-5-sulfonic acid derivatives against various protein kinases.
| Compound Name | Target Kinase(s) | Observed IC₅₀ Values | Research Application |
| H-7 (1-(5-Isoquinolinylsulfonyl)-2-methylpiperazine) | Protein Kinase C (PKC), cAMP-dependent Protein Kinase (PKA) | Not Specified | Studying tumor progression and metastasis nih.gov |
| H-8 (N-(2-(methylamino)ethyl)-5-isoquinolinesulfonamide) | cAMP- and cGMP-dependent Protein Kinases | Not Specified | Investigating tumor-specific cytotoxicity and immunosuppression nih.gov |
| Isoquinoline-5-sulfonamide | Protein Kinase C (PKC), Protein Kinase A (PKA), Protein Kinase B (PKB), Calcium/calmodulin-dependent protein kinase II (CaMKII) | Not Specified | Preventing oxidative injury by inhibiting protein phosphorylation biosynth.com |
| LASSBio-2065 | ROCK1, ROCK2 | ROCK1: 3.1 µM, ROCK2: 3.8 µM | Development of therapeutic ROCK inhibitors nih.govresearchgate.net |
This table is generated based on available research data and is not exhaustive.
Other Enzyme Systems:
Beyond protein kinases, isoquinoline-5-sulfonic acid is a valuable tool for studying other enzyme classes.
Sulfotransferases: The compound is utilized in biochemical research to study the activity of sulfotransferases, enzymes that play a critical role in metabolic processes. chemimpex.com
Acetolactate Synthase (ALS): Synthesized isoquinoline sulfone compounds have demonstrated high inhibitory rates against the ALS enzyme, suggesting their potential as lead compounds in the development of new herbicides. researchgate.net
Analytical and Synthetic Chemistry Applications
In addition to its role in enzyme studies, isoquinoline-5-sulfonic acid serves as a useful reagent in analytical chemistry and a building block in synthetic chemistry.
Analytical Reagent: It is employed as a reagent in analytical techniques like spectrophotometry to detect and quantify specific ions or compounds. chemimpex.com Its properties can enhance the sensitivity of these analytical methods. chemimpex.com
Synthetic Chemistry: The molecule's structure makes it a key starting material or intermediate in the synthesis of more complex organic compounds, including fluorescent probes and dyes. chemimpex.comgoogle.com For instance, isoquinoline-5-sulfonyl chloride, derived from the acid, is a common reactant for creating various sulfonamide derivatives. google.comnih.gov
The research applications of isoquinoline-5-sulfonic acid and its derivatives continue to expand as new targets and synthetic methodologies are explored, solidifying its status as a fundamental tool in the biochemical sciences.
Q & A
Q. How to design interdisciplinary studies involving this compound?
- Answer : Collaborate with specialists in computational chemistry, pharmacology, and materials science. Define shared objectives (e.g., drug delivery systems) and integrate methods like:
- In Silico Screening : Prioritize synthetic targets.
- Biological Assays : Test cytotoxicity or enzyme inhibition.
- Material Characterization : Analyze crystallinity or thermal stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
